1-Phenoxy-2-propanol

Description

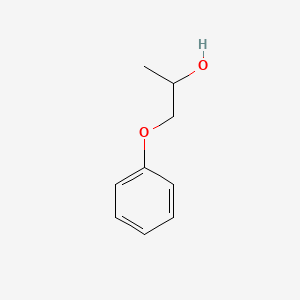

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-phenoxy-2-propanol synthesis from phenol and propylene oxide

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-Propanol from Phenol and Propylene Oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a versatile glycol ether, through the reaction of phenol and propylene oxide. Intended for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the underlying reaction mechanisms, catalytic strategies, detailed experimental protocols, and analytical characterization, while emphasizing safety and process optimization.

Introduction: The Significance of this compound

This compound (CAS No. 770-35-4), also known as propylene glycol phenyl ether (PPH), is a high-boiling, colorless liquid with a mild odor.[1][2] Its unique combination of properties, including excellent solvency, coalescing ability, and antimicrobial characteristics, makes it a valuable compound across numerous industries.[2][3][4]

Key applications include:

-

Coatings and Inks: It serves as a powerful coalescing agent in water-based paints and a solvent for resins and dyes in inks.[2][3][4]

-

Cosmetics and Personal Care: Used as a preservative and fixative in soaps, perfumes, and other cosmetic formulations.[1][5]

-

Pharmaceuticals: Employed as a stabilizer, preservative, and solvent for active pharmaceutical ingredients.

-

Chemical Synthesis: Acts as a crucial synthetic intermediate for producing more complex molecules, such as plasticizers and non-nucleoside reverse transcriptase inhibitors.[5][6]

The most common and industrially significant method for its production is the base-catalyzed reaction of phenol with propylene oxide.[3][5][7] This guide focuses on the technical intricacies of this specific synthetic route.

Reaction Mechanism and Catalysis

The synthesis of this compound is fundamentally a nucleophilic ring-opening reaction of an epoxide. The process can be dissected into three primary steps, driven by the choice of catalyst.

Mechanistic Pathway

-

Activation of Phenol: Phenol is weakly acidic, and its hydroxyl group is not sufficiently nucleophilic to efficiently open the propylene oxide ring on its own.[8][9] A catalyst is required to deprotonate the phenol, forming the highly nucleophilic phenoxide anion. This is typically achieved with a base.

-

Nucleophilic Attack: The phenoxide anion attacks one of the carbon atoms of the propylene oxide ring. This attack is regioselective. Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack predominantly occurs at the less substituted carbon atom (C1).[10] This preferential attack leads to the formation of a secondary alkoxide intermediate.

-

Proton Transfer: The resulting alkoxide intermediate is protonated, typically by a protonated catalyst site or another phenol molecule, to yield the final this compound product and regenerate the catalyst.[10]

Catalytic Systems

The choice of catalyst is critical as it influences reaction rate, selectivity, and overall process sustainability.

-

Homogeneous Catalysts: Alkali-metal hydroxides (e.g., NaOH) are traditionally used. While effective, they can be difficult to separate from the reaction mixture, leading to purification challenges and potential product contamination.[11]

-

Heterogeneous Catalysts: Modern synthesis increasingly employs solid catalysts, which offer significant advantages in terms of separation, reusability, and reduced waste. A notable example is a mixed metal oxide catalyst, Al2O3-MgO/Fe3O4, which has been specifically identified for this process.[5][10] The basic sites on these catalysts facilitate the deprotonation of phenol.[10]

-

Lewis Base Catalysts: Organophosphorus compounds, such as tri-tert-butylphosphine, can also catalyze the reaction. These Lewis bases form a stable ion pair with phenol, which then reacts with propylene oxide.[12] This method has been shown to produce high-purity product with very low residual phenol.[12]

Caption: Base-catalyzed nucleophilic ring-opening of propylene oxide by phenol.

Experimental Protocol: A Laboratory-Scale Synthesis

This section outlines a generalized, self-validating protocol for the synthesis of this compound. All operations involving phenol and propylene oxide must be conducted in a certified chemical fume hood.

Materials and Equipment

| Reagents | Equipment |

| Phenol (≥99%) | Pressure-resistant glass reactor (e.g., 5L) |

| Propylene Oxide (≥99%) | Heating mantle with temperature controller |

| Catalyst (e.g., Tri-tert-butylphosphine) | Overhead mechanical stirrer |

| Nitrogen Gas (high purity) | Metering pump or dropping funnel for propylene oxide |

| Condenser | |

| Thermocouple | |

| Pressure gauge |

Synthesis Procedure

Caption: General experimental workflow for this compound synthesis.

-

Reactor Charging: In a 5L pressure-resistant glass reactor, add 1888g of phenol and 12.64g of tri-tert-butylphosphine (catalyst).[12]

-

Inerting: Seal the reactor and purge the system with nitrogen gas to create an anaerobic condition.[12] Connect the propylene oxide feed line from a metering tank.

-

Heating: Begin stirring and heat the mixture to the target reaction temperature, typically between 100-140 °C.[12]

-

Propylene Oxide Addition: Once the target temperature is stable, begin the continuous, controlled addition of propylene oxide. A typical molar ratio of phenol to propylene oxide is 1:1.0 to 1:1.1.[12] The addition should be slow enough to control the reaction exotherm and maintain constant pressure.

-

Reaction: After the addition is complete, maintain the reaction at temperature for an additional 2-13 hours to ensure complete conversion of the limiting reagent (phenol).[12]

-

Monitoring: The reaction progress can be monitored by taking aliquots (with extreme care) and analyzing them by Gas Chromatography (GC) to determine the residual phenol content. The reaction is considered complete when the phenol content is ≤ 100 ppm.[12]

-

Cooldown: Once complete, turn off the heating and allow the reactor to cool to room temperature.

Key Reaction Parameters

The following parameters must be carefully controlled to ensure high yield, selectivity, and safety.

| Parameter | Typical Range | Impact on Reaction | Reference |

| Temperature | 100 - 140 °C | Higher temperatures increase reaction rate but may lead to side reactions if too high. | [12] |

| Pressure | Autogenous | Dictated by the vapor pressure of propylene oxide at the reaction temperature. | |

| Phenol:PO Molar Ratio | 1 : 1.0 - 1.1 | A slight excess of propylene oxide ensures complete conversion of phenol. | [12] |

| Catalyst Loading | 1-5 per mille of total reactant mass | Higher loading increases reaction rate but adds to cost and potential purification load. | [12] |

| Reaction Time | 5 - 13 hours | Must be sufficient for the reaction to reach completion, as monitored by GC. | [12] |

Product Workup and Purification

Proper workup and purification are essential to isolate this compound with high purity.

-

Degassing: After cooling, the reaction mixture is degassed under a light vacuum to remove any unreacted propylene oxide.[12]

-

Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration. For soluble catalysts like the one in the protocol above, purification is achieved via distillation.

-

Vacuum Distillation: The crude product is transferred to a distillation apparatus. The system is placed under vacuum to lower the boiling point and prevent thermal degradation. Distillation separates the high-purity this compound (boiling point ~243 °C at atmospheric pressure) from lower-boiling impurities and high-boiling residues.[5]

Caption: Post-synthesis workup and purification workflow.

Analytical Characterization

A suite of analytical techniques is used to verify the identity, structure, and purity of the final product.

Caption: Analytical workflow for product characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of the product and identifying any byproducts. A successful synthesis will show a major peak corresponding to this compound with purity typically >98%.[12][13]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be employed for purity analysis and quantification.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will confirm the presence of key functional groups: a broad O-H stretch (~3400 cm⁻¹), C-O-C ether stretches (~1240 cm⁻¹ and ~1040 cm⁻¹), and aromatic C-H and C=C bands.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation, showing the expected signals for the aromatic protons, the methine and methylene protons of the propanol chain, and the methyl group.

Safety and Handling

Rigorous adherence to safety protocols is non-negotiable when working with the chemicals involved in this synthesis.

-

Phenol: Phenol is acutely toxic and corrosive. It can be fatal if ingested, inhaled, or absorbed through the skin, and it can cause severe chemical burns.[16][17][18] Skin contact may not cause immediate pain due to its anesthetic properties.[17][18]

-

Handling: Always handle phenol in a chemical fume hood.[16][17][18]

-

PPE: Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (neoprene or butyl rubber are recommended over nitrile for prolonged handling).[16][17][19]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizers, in clearly labeled, leak-proof secondary containment.[16][18]

-

-

Propylene Oxide: Propylene oxide is a flammable liquid and a potential carcinogen.

-

Handling: Handle in a well-ventilated area, away from heat and ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

-

Emergency Procedures: Ensure immediate and unobstructed access to an emergency eyewash station and safety shower.[17] In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek urgent medical attention.[19][20] Application of low-molecular-weight polyethylene glycol (PEG) after initial water flushing is often recommended.[18][20]

Conclusion

The synthesis of this compound from phenol and propylene oxide is a well-established and efficient industrial process. Success in the laboratory and in production hinges on a thorough understanding of the reaction mechanism, careful selection of a catalytic system, and precise control over reaction parameters. Modern approaches using heterogeneous or highly selective Lewis base catalysts offer significant improvements in product purity and process sustainability. By integrating robust analytical monitoring and adhering strictly to safety protocols, researchers and manufacturers can reliably produce high-quality this compound for its wide-ranging applications.

References

- 1. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matangiindustries.com [matangiindustries.com]

- 3. atamankimya.com [atamankimya.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 770-35-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 9. What is the mechanism of Phenol? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 12. CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents [patents.google.com]

- 13. This compound - analysis - Analytice [analytice.com]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 16. twu.edu [twu.edu]

- 17. ehs.berkeley.edu [ehs.berkeley.edu]

- 18. safety.charlotte.edu [safety.charlotte.edu]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. petrochemistry.eu [petrochemistry.eu]

Williamson ether synthesis of 1-phenoxy-2-propanol

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxy-2-propanol

Executive Summary

This compound is a versatile glycol ether utilized as a solvent, coalescing agent, preservative, and key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its synthesis is a prime example of the Williamson ether synthesis, a robust and widely adopted method for forming the ether linkage. This guide provides a detailed examination of the synthesis of this compound, with a specific focus on the mechanistically superior and industrially pertinent pathway involving the nucleophilic ring-opening of propylene oxide by a phenoxide ion. We will dissect the underlying chemical principles, provide a detailed experimental protocol, analyze potential side reactions, and discuss process optimization, offering researchers and drug development professionals a comprehensive resource grounded in established chemical literature.

Foundational Principles: The Williamson Ether Synthesis and Its Variants

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains the most straightforward and popular method for preparing symmetrical and asymmetrical ethers.[3][4] The canonical reaction involves the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide nucleophile and a primary alkyl halide.[3][5]

The reaction is initiated by deprotonating an alcohol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a potent alkoxide nucleophile.[6][7] This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[3]

Limitations of the Classic Approach

The efficacy of the Williamson synthesis is intrinsically tied to the constraints of the SN2 mechanism. The reaction is most efficient with methyl or primary alkyl halides.[6][8] Secondary alkyl halides often yield a mixture of substitution and E2 elimination products, while tertiary alkyl halides almost exclusively yield alkenes due to the steric hindrance around the reaction center and the strong basicity of the alkoxide.[9][10][11]

An Adapted Strategy: Epoxide Ring-Opening

For the synthesis of this compound, a more elegant and regioselective approach involves a variation of the Williamson synthesis logic: the nucleophilic ring-opening of an epoxide. In this pathway, the phenoxide ion acts as the nucleophile, attacking the propylene oxide ring. This method circumvents the need for difunctional starting materials (e.g., 1-chloro-2-propanol) and directly installs the desired connectivity with high fidelity. This route is analogous to the industrial synthesis of related compounds like propranolol precursors, where a naphthoxide ion opens an epoxide ring.[12][13]

The Core Mechanism: Regioselective Attack on Propylene Oxide

The critical determinant of success in this synthesis is controlling the regioselectivity of the nucleophilic attack on the asymmetric propylene oxide molecule. The phenoxide can, in principle, attack either the primary (C1) or the secondary (C2) carbon of the epoxide ring.

Under basic or neutral conditions, as provided by the sodium phenoxide nucleophile, the reaction proceeds via an SN2-like mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom.[14] In the case of propylene oxide, the primary carbon (C1) is significantly more accessible than the secondary carbon (C2), which is encumbered by the methyl group. This steric control dictates that the attack occurs almost exclusively at C1, leading to the formation of the desired this compound isomer upon workup.

Validated Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale, emphasizing safety and procedural integrity. The method relies on the in situ generation of sodium phenoxide followed by its reaction with propylene oxide.

Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Grade |

| Phenol | C₆H₅OH | 94.11 | ACS Reagent, ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent, ≥97% |

| Propylene Oxide | C₃H₆O | 58.08 | ≥99% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | 2 M solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |

| Equipment | |||

| Round-bottom flask | 250 mL | ||

| Reflux condenser | |||

| Addition funnel | |||

| Magnetic stirrer & stir bar | |||

| Heating mantle | |||

| Separatory funnel | 250 mL | ||

| Rotary evaporator |

Step-by-Step Methodology

-

Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (e.g., 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 0.11 mol in 50 mL of water). Stir at room temperature for 15-20 minutes until the phenol has completely dissolved to form a clear solution of sodium phenoxide.[15][16]

-

Reaction Setup: Fit the flask with a reflux condenser and an addition funnel containing propylene oxide (e.g., 0.12 mol).

-

Epoxide Addition: Heat the phenoxide solution to a gentle reflux (approximately 60-70°C). Slowly add the propylene oxide dropwise from the addition funnel over a period of 30 minutes. The reaction is exothermic; maintain control of the temperature by adjusting the addition rate.

-

Reaction: After the addition is complete, continue to heat the mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phenol spot.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the solution to a 250 mL separatory funnel. Slowly add 2 M HCl until the solution is neutral to pH paper. This step protonates the product alkoxide and neutralizes any excess NaOH.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Process Considerations and Competing Reactions

While the described route is highly efficient, an awareness of potential side reactions is crucial for process optimization and ensuring high product purity.

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbons of the aromatic ring (ortho and para positions).[3] While O-alkylation is generally favored, especially in polar aprotic solvents, trace amounts of C-alkylated byproducts can form.[5][17] The choice of solvent and counter-ion can influence this ratio.

-

Polymerization/Oligomerization: The product, this compound, contains a free hydroxyl group. This hydroxyl group can be deprotonated and can itself act as a nucleophile, attacking another molecule of propylene oxide. This leads to the formation of dipropylene glycol phenyl ether and higher oligomers.[18] Using a slight excess of phenol relative to propylene oxide can help minimize this side reaction by ensuring the epoxide is consumed by the more reactive phenoxide.

-

Reaction Conditions: The reaction is typically conducted at temperatures between 50 and 100°C.[3][4] Higher temperatures can accelerate the reaction but may also increase the rate of side reactions. The use of a phase-transfer catalyst can be beneficial when using an aqueous base, as it facilitates the transfer of the phenoxide ion into the organic phase where the propylene oxide resides.[5][19]

Analytical Characterization

Confirmation of the final product's structure and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the aromatic protons, the methine (CH), methylene (CH₂), and methyl (CH₃) groups, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C-O stretching bands for the ether linkage.

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product and quantify any impurities.[20]

Conclusion

The synthesis of this compound via the ring-opening of propylene oxide with sodium phenoxide is a robust and highly regioselective application of the Williamson ether synthesis principle. By understanding the SN2 mechanism and the factors governing steric approach, researchers can reliably produce this valuable compound. Careful control of stoichiometry and reaction conditions is paramount to minimizing side reactions such as oligomerization and C-alkylation. The protocol and mechanistic insights provided herein serve as a comprehensive guide for laboratory synthesis and a foundation for process development in scientific and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. organicmystery.com [organicmystery.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents [patents.google.com]

- 19. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]

- 20. This compound | SIELC Technologies [sielc.com]

A Technical Guide to the Catalytic Synthesis of 1-Phenoxy-2-Propanol Using a Magnetically Recoverable Al2O3-MgO/Fe3O4 Nanocatalyst

Executive Summary

1-Phenoxy-2-propanol is a valuable chemical intermediate, particularly in the pharmaceutical and fragrance industries, and serves as an environmentally benign solvent.[1] Traditional synthesis routes often rely on homogeneous basic catalysts, which present challenges in catalyst separation and product purification. This guide details a robust and sustainable approach utilizing a heterogeneous Al2O3-MgO/Fe3O4 nanocatalyst for the atom-economic synthesis of this compound from phenol and propylene oxide. The catalyst's design incorporates the acidic and basic properties of alumina (Al2O3) and magnesia (MgO) for efficient epoxide ring-opening, while the magnetite (Fe3O4) core imparts superparamagnetic properties, enabling simple and efficient catalyst recovery and reuse.[2][3][4] This document provides a comprehensive overview of the catalyst's synthesis and characterization, a detailed protocol for the catalytic reaction, mechanistic insights, and strategies for process optimization, tailored for researchers and chemical development professionals.

Introduction: Advancing Green Chemistry in Ether Synthesis

The synthesis of β-hydroxy ethers, such as this compound, is a significant transformation in organic chemistry. The classical industrial method involves the reaction of phenol with propylene oxide under alkaline conditions, which, despite its effectiveness, suffers from drawbacks including corrosion, difficult catalyst removal, and the generation of salt waste during neutralization. The principles of green chemistry encourage the development of processes that are more efficient and environmentally friendly.[3]

Heterogeneous catalysis offers a compelling solution to these challenges. Solid catalysts can be easily separated from the reaction mixture, minimizing product contamination and allowing for repeated use, which reduces both cost and waste.[2][3] Mixed metal oxides, in particular, have garnered attention due to their tunable acid-base properties and high stability.[5][6] The combination of MgO, a well-known solid base, and Al2O3, which possesses Lewis acidic sites, creates a bifunctional catalyst capable of activating both the phenol and the propylene oxide, thereby promoting the desired reaction.[7][8]

This guide focuses on a third-generation catalyst design, where the active Al2O3-MgO phase is supported on a magnetic Fe3O4 core. This architecture not only retains the high catalytic activity of the mixed oxide but also introduces the significant advantage of magnetic separability.[2][4] This allows for a quasi-homogeneous catalytic system where the catalyst is well-dispersed during the reaction for maximum efficiency but can be recovered with ease using an external magnetic field, streamlining the downstream processing.[3][9]

The Al2O3-MgO/Fe3O4 Catalyst: Synthesis, Characterization, and Rationale

The efficacy of the catalytic process is fundamentally dependent on the physicochemical properties of the catalyst. This section details a reproducible synthesis protocol and the key characterization techniques to validate the catalyst's structure and function.

Catalyst Synthesis Protocol

The synthesis of the Al2O3-MgO/Fe3O4 nanocatalyst is a multi-step process involving the preparation of the magnetic core followed by the deposition of the mixed oxide shell. A co-precipitation method is generally favored for its simplicity and scalability.[10][11]

Step 1: Synthesis of Fe3O4 Nanoparticles (The Magnetic Core)

-

Prepare an aqueous solution of FeCl3·6H2O and FeCl2·4H2O in a 2:1 molar ratio in deionized water under a nitrogen atmosphere to prevent oxidation.[11]

-

Heat the solution to 80°C with vigorous mechanical stirring.

-

Add a solution of 3 M NaOH dropwise to the heated iron salt solution until the pH reaches approximately 10-11. A black precipitate of Fe3O4 will form immediately.

-

Continue stirring for 1-2 hours at 80°C to ensure complete precipitation and particle growth.

-

Cool the mixture to room temperature. Isolate the black Fe3O4 nanoparticles using an external magnet and decant the supernatant.

-

Wash the nanoparticles repeatedly with deionized water until the pH of the washing solution is neutral. Then, wash with ethanol to remove excess water.

-

Dry the Fe3O4 nanoparticles in a vacuum oven at 60°C overnight.

Step 2: Coating Fe3O4 with Al2O3-MgO (The Catalytic Shell)

-

Disperse the dried Fe3O4 nanoparticles in a solution of ethanol and water with the aid of ultrasonication.

-

Prepare an aqueous solution containing stoichiometric amounts of Al(NO3)3·9H2O and Mg(NO3)2·6H2O. The desired Al/Mg molar ratio can be varied to optimize catalytic activity, with ratios around 1.5% Al having shown excellent performance in similar systems.[7]

-

Add the nitrate salt solution to the Fe3O4 dispersion and stir vigorously.

-

Slowly add an aqueous solution of NaOH or NH4OH to co-precipitate Al(OH)3 and Mg(OH)2 onto the surface of the Fe3O4 nanoparticles. Maintain the pH around 10.

-

Age the mixture under stirring for several hours to ensure uniform coating.

-

Recover the coated nanoparticles using an external magnet, and wash them thoroughly with deionized water to remove residual ions, followed by an ethanol wash.

-

Dry the product in an oven at 100°C.

-

Finally, calcine the dried powder in a furnace at a temperature range of 500-600°C for 3-5 hours.[8] This step converts the hydroxides to their corresponding oxides (Al2O3 and MgO) and crystallizes the catalytic shell.

Catalyst Synthesis Workflow

Caption: Workflow for the synthesis of the Al2O3-MgO/Fe3O4 catalyst.

Essential Characterization

To ensure the successful synthesis of the catalyst with the desired properties, a suite of characterization techniques is employed.

| Technique | Purpose | Expected Outcome |

| XRD (X-ray Diffraction) | To identify the crystalline phases present in the catalyst. | Peaks corresponding to the spinel cubic structure of Fe3O4 and the periclase (MgO) and γ-Al2O3 phases.[5][12] |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | To confirm the presence of characteristic functional groups. | A strong absorption band around 550-600 cm⁻¹ for the Fe-O bond in Fe3O4.[12] Bands corresponding to Al-O and Mg-O vibrations in the mixed oxide shell. |

| VSM (Vibrating-Sample Magnetometry) | To measure the magnetic properties of the catalyst. | A typical hysteresis loop indicating superparamagnetic behavior with high saturation magnetization and low coercivity, confirming easy magnetic separation.[12] |

| BET (Brunauer-Emmett-Teller) Analysis | To determine the specific surface area and pore size distribution. | A high surface area, which is crucial for providing a large number of active sites for the catalytic reaction.[5][8] |

| SEM/TEM (Scanning/Transmission Electron Microscopy) | To visualize the morphology, particle size, and core-shell structure. | SEM images showing spherical agglomerates. TEM images revealing a distinct core-shell structure with a dark Fe3O4 core and a lighter Al2O3-MgO shell.[13] |

| CO2-TPD (Temperature-Programmed Desorption of CO2) | To quantify the basic sites on the catalyst surface. | Desorption peaks at different temperatures indicating the presence of weak, medium, and strong basic sites, primarily attributed to MgO.[5] |

Catalytic Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound using the Al2O3-MgO/Fe3O4 catalyst.

Reaction Scheme

The reaction is an atom-economic addition of phenol to propylene oxide, resulting in the formation of this compound as the primary product.

Detailed Experimental Protocol

Materials:

-

Phenol (≥99%)

-

Propylene oxide (≥99%)

-

Al2O3-MgO/Fe3O4 catalyst

-

Toluene or another suitable solvent (optional, can be performed solvent-free)

-

Anhydrous sodium sulfate (for drying)

-

Internal standard (e.g., dodecane) for GC analysis

Apparatus:

-

A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a dropping funnel.

-

A heating mantle with a temperature controller.

-

An external magnet for catalyst separation.

-

Gas chromatograph (GC) for reaction monitoring and yield determination.

Procedure:

-

Add phenol and the Al2O3-MgO/Fe3O4 catalyst to the reaction flask. A typical catalyst loading is 1-5 wt% relative to the reactants.

-

If using a solvent, add it to the flask.

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120°C).[7]

-

Once the temperature is stable, add propylene oxide dropwise from the dropping funnel over a period of 30-60 minutes. The molar ratio of phenol to propylene oxide is a key parameter to optimize, typically starting with a slight excess of phenol (e.g., 1.1:1) to minimize side reactions of propylene oxide.[1]

-

After the addition is complete, allow the reaction to proceed for the desired time (e.g., 5 hours), taking aliquots periodically to monitor the progress by GC analysis.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Place a strong external magnet against the side of the flask. The catalyst will be attracted to the magnet, allowing the clear product mixture to be decanted or filtered.

-

Wash the recovered catalyst with a solvent like ethanol or acetone, dry it, and store it for reuse.

-

The crude product can be purified by vacuum distillation if required.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization Parameters

The yield and selectivity of the reaction are influenced by several parameters. The following table summarizes key variables and their typical effects, which should be optimized for any specific system.

| Parameter | Range | Rationale and Expected Effect |

| Reaction Temperature | 80 - 140°C | Higher temperatures increase the reaction rate. However, excessively high temperatures may lead to side reactions and reduce selectivity. An optimum is typically found around 120°C.[1][7] |

| Catalyst Loading | 1 - 5 wt% | Increasing catalyst loading generally increases the conversion rate by providing more active sites. An economic optimum must be found. |

| Phenol:PO Molar Ratio | 1:1 to 1.2:1 | A slight excess of phenol can suppress the dimerization of propylene oxide, a common side reaction, thus increasing selectivity towards the desired product.[1] |

| Reaction Time | 2 - 8 hours | The reaction should be monitored to determine the time required to reach maximum conversion. Prolonged reaction times may lead to byproduct formation. A typical time is 5 hours.[7] |

Proposed Reaction Mechanism

The Al2O3-MgO/Fe3O4 catalyst is believed to function through a cooperative acid-base mechanism.

-

Phenol Activation: The weakly acidic phenol molecule interacts with the basic sites (MgO) on the catalyst surface, leading to the formation of a more nucleophilic phenoxide species.[14]

-

Epoxide Activation: Simultaneously, the Lewis acid sites (Al2O3) on the catalyst coordinate with the oxygen atom of the propylene oxide ring. This coordination polarizes the C-O bond, making the epoxide ring more susceptible to nucleophilic attack.[15]

-

Nucleophilic Attack: The activated phenoxide attacks one of the carbon atoms of the activated epoxide ring. The attack preferentially occurs at the less sterically hindered carbon atom, leading to the formation of this compound.

-

Product Release: The product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Mechanistic Pathway Diagram

Caption: Proposed acid-base cooperative mechanism for the synthesis.

Troubleshooting and Field Insights

-

Low Conversion: If the conversion is low, consider increasing the reaction temperature or the catalyst loading. Ensure the catalyst was properly activated during calcination and has not been poisoned.

-

Low Selectivity: The primary byproduct is often from the self-polymerization of propylene oxide. This can be mitigated by ensuring a slow, controlled addition of propylene oxide and by using a slight molar excess of phenol.

-

Catalyst Deactivation: After several cycles, a decrease in activity may be observed due to the adsorption of organic species on the catalyst surface. The catalyst can often be regenerated by washing with a solvent and recalcining at a moderate temperature (e.g., 400-500°C).

-

Poor Magnetic Separation: If the catalyst does not separate well, it may indicate that the Fe3O4 core has been oxidized to a less magnetic phase (e.g., γ-Fe2O3 or α-Fe2O3). This can be checked with XRD and VSM.[16]

Conclusion and Future Outlook

The Al2O3-MgO/Fe3O4 nanocatalyst represents a highly promising system for the synthesis of this compound. It combines the benefits of high catalytic activity from the bifunctional mixed oxide shell with the practical advantages of a magnetically recoverable heterogeneous catalyst. This approach aligns with the principles of green chemistry by minimizing waste, allowing for catalyst recycling, and promoting atom economy.

Future research could focus on further optimizing the catalyst composition, exploring the synthesis of a wider range of β-hydroxy ethers using this system, and scaling up the process for industrial application. Investigating the detailed kinetics of the reaction would also provide valuable insights for reactor design and process intensification. The development of such robust and sustainable catalytic systems is crucial for the future of chemical manufacturing.

References

- 1. CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Fe3O4 (iron oxide)-supported nanocatalysts: synthesis, characterization and applications in coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of Fe3O4@Al2O3 nanoparticles and investigation its catalyst application | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. macs.semnan.ac.ir [macs.semnan.ac.ir]

- 14. What is the mechanism of Phenol? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

1-phenoxy-2-propanol boiling point and melting point data

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenoxy-2-Propanol: Boiling and Melting Point Data

Introduction

This compound (CAS: 770-35-4), commonly known as propylene glycol phenyl ether (PPh), is a versatile high-boiling, colorless oily liquid with a mild odor.[1] Its unique chemical structure, incorporating both a glycol ether and a phenol ether, imparts a favorable combination of properties, including excellent solvency for a wide range of substances, antimicrobial activity, and stability.[2] These characteristics make it an indispensable component in numerous applications, serving as a solvent in paints, coatings, and inks; a coalescing agent for latex adhesives; a dye carrier in the textile industry; and a preservative and fixative in cosmetics, soaps, and perfumes.[1][2][3][4][5]

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physical properties of this compound is paramount. The melting and boiling points are not merely static data points; they are critical parameters that govern the compound's behavior under various experimental and processing conditions. These values dictate purification strategies such as distillation, inform safe handling and storage protocols, and influence formulation design and stability. This guide provides a comprehensive overview of the boiling and melting point data for this compound, the underlying physicochemical principles, and detailed protocols for their experimental verification.

Physicochemical Data of this compound

The physical properties of this compound are well-documented across various chemical databases and safety data sheets. The following table summarizes the most critical quantitative data.

| Property | Value | Source(s) |

| Melting Point | 11 °C / 11.4 °C | [2][5][6][7][8][9] |

| Boiling Point | 241.2 °C to 243 °C (at 760 mmHg) | [1][2][4][6][7][8][10][11][12] |

| Molecular Formula | C₉H₁₂O₂ | [11][13] |

| Molecular Weight | 152.19 g/mol | [10][13] |

| Density | 1.064 g/mL at 20 °C | [1][7][8][12] |

| Water Solubility | 15.1 g/L at 20 °C | [6][8][10][11] |

| Vapor Pressure | <0.01 - 0.02 mmHg at 20-25 °C | [2][6][8][11] |

| Flash Point | 113 °C - 115 °C (closed cup) | [8][10] |

The Causality Behind this compound's Thermal Properties

The relatively high boiling point and the specific melting point of this compound are direct consequences of its molecular structure and the resulting intermolecular forces. Understanding these relationships is key to predicting its behavior and interactions.

-

Hydrogen Bonding: The most significant contributor to its high boiling point is the presence of a secondary hydroxyl (-OH) group. This group allows this compound molecules to form strong hydrogen bonds with one another, which require substantial thermal energy to overcome during the transition from the liquid to the gaseous phase.[14]

-

Dipole-Dipole Interactions: The ether linkage (C-O-C) and the hydroxyl group create a permanent dipole moment in the molecule. The resulting dipole-dipole attractions further increase the energy required for boiling.[14]

-

Van der Waals Forces: As a molecule with a considerable number of electrons and a significant surface area (including the phenyl ring), this compound exhibits substantial London dispersion forces. These forces, while weaker than hydrogen bonds, contribute significantly to the overall intermolecular attraction.[15][16]

-

Molecular Weight and Size: Larger molecules generally have higher boiling points due to increased van der Waals forces.[16][17] With a molecular weight of 152.19 g/mol , this compound is significantly less volatile than smaller alcohols or ethers.

The melting point is influenced not only by the strength of these intermolecular forces but also by how efficiently the molecules can pack into a crystal lattice.[15] The presence of a chiral center and the flexibility of the propanol chain can influence crystal packing, resulting in its observed melting point of 11 °C.

Experimental Protocols for Verification

The trustworthiness of literature data is confirmed through rigorous, reproducible experimental verification. The following protocols describe standard methodologies for determining the melting and boiling points of this compound in a laboratory setting.

Protocol 1: Melting Point Determination via Capillary Method

This method is a cornerstone for assessing the purity of a crystalline solid. A pure compound exhibits a sharp melting point range (typically <1 °C), whereas impurities depress and broaden this range.[18][19]

Methodology:

-

Sample Preparation: Ensure the this compound sample is solid by cooling it below its melting point (11 °C). If the sample is pure and dry, it can be used directly. If it contains solvent, it must be thoroughly dried.

-

Capillary Tube Loading: Tap the open end of a capillary tube into a small mound of the solid sample, forcing a small amount (2-3 mm in height) into the tube.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This saves time and establishes a preliminary range.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point found in the initial run.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ – T₂.

References

- 1. This compound | 770-35-4 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Propylene glycol phenyl ether | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 4. phenoxyisopropanol, 770-35-4 [thegoodscentscompany.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 770-35-4 [m.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Propylene glycol phenyl ether (PPH) – South City Petrochem [southcitypetrochem.com]

- 11. echemi.com [echemi.com]

- 12. This compound [stenutz.eu]

- 13. Product Description: this compound CAS 770-35-4 [minglangchem.com]

- 14. monash.edu [monash.edu]

- 15. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 16. Supplemental Topics [www2.chemistry.msu.edu]

- 17. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. Melting point determination | Resource | RSC Education [edu.rsc.org]

1H NMR and 13C NMR spectral analysis of 1-phenoxy-2-propanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenoxy-2-propanol

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the atomic framework of a molecule. This guide provides a comprehensive analysis of this compound (CAS No. 770-35-4), a versatile glycol ether used as a solvent, preservative, and synthetic intermediate.[1] By delving into the nuances of its ¹H and ¹³C NMR spectra, we aim to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for spectral interpretation.

The narrative that follows is not merely a recitation of data. It is a synthesis of foundational principles and field-proven insights, designed to explain the causality behind the observed spectral phenomena and to establish a self-validating system of analysis.

The Subject Molecule: this compound

This compound is an organic compound featuring a phenyl ether group and a secondary alcohol. This combination of functional groups creates a distinct electronic environment for each nucleus, resulting in a characteristic and interpretable NMR fingerprint. Understanding its structure is critical for its application in various fields, including cosmetics, pharmaceuticals, and industrial coatings.[2]

To facilitate our analysis, we will use the following standardized numbering and lettering scheme for the molecule's carbon and hydrogen atoms, respectively.

Caption: Molecular structure of this compound with atom labeling.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol represents a robust methodology for obtaining high-resolution spectra.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak.

-

Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying analysis and improving the signal-to-noise ratio.

-

Number of Scans: 1024 to 2048 scans, as ¹³C has a much lower natural abundance than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Caption: Standardized workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity to neighboring protons (spin-spin coupling).

Chemical Shift and Integration

The protons on the carbon adjacent to the ether oxygen (Hₐ) are expected to be significantly deshielded, appearing downfield in the 3.4-4.5 ppm region.[3][4] The aromatic protons (Hₑ, Hբ, Hₔ) will reside in their characteristic region of ~6.8-7.3 ppm. The methyl protons (H꜀) will be the most shielded of the non-aromatic protons, appearing furthest upfield. The hydroxyl proton (H₉) signal is often broad and its chemical shift is highly variable depending on concentration, solvent, and temperature.[5]

Spin-Spin Coupling and Multiplicity

The splitting pattern (multiplicity) of each signal is governed by the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons.

-

Methyl Protons (H꜀): These protons are adjacent to the single methine proton (Hᵦ). Therefore, their signal will be split into a doublet (1+1=2).

-

Methine Proton (Hᵦ): This proton is coupled to the two diastereotopic methylene protons (Hₐ) and the three methyl protons (H꜀). This complex coupling will result in a multiplet.

-

Methylene Protons (Hₐ): These two protons are adjacent to the chiral center at C2, making them diastereotopic. They are coupled to the methine proton (Hᵦ) and will likely appear as a complex multiplet, often a doublet of doublets.

-

Aromatic Protons (Hₑ, Hբ, Hₔ): The protons on the phenyl ring will show characteristic coupling patterns. The ortho- and meta-protons often appear as overlapping multiplets, while the para-proton may be resolved as a triplet.

Peak Assignment Summary

The following table summarizes the assigned signals in the ¹H NMR spectrum of this compound.

| Proton Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H꜀ | -CH₃ | ~1.2 | Doublet | 3H |

| H₉ | -OH | Variable (~2.0-4.0) | Broad Singlet | 1H |

| Hₐ | -O-CH₂- | ~3.8 | Doublet of Doublets | 2H |

| Hᵦ | -CH(OH)- | ~4.1 | Multiplet | 1H |

| Hₑ, Hբ, Hₔ | Ar-H | ~6.9-7.3 | Multiplet | 5H |

Note: The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the carbon environments and valuable information about their electronic state.

Chemical Shift Interpretation

The electronegativity of the oxygen atoms plays a dominant role in determining the chemical shifts of the aliphatic carbons. Carbons directly bonded to an oxygen atom (C1 and C2) are significantly deshielded and appear downfield.[3][6] The aromatic carbons appear in the 110-160 ppm range, with the ipso-carbon (the one attached to the ether oxygen) being the most downfield in this group due to the direct oxygen attachment. The methyl carbon (C3) is the most shielded aliphatic carbon and appears at the highest field (lowest ppm).

Peak Assignment Summary

The following table summarizes the assigned signals in the ¹³C NMR spectrum of this compound.[7][8]

| Carbon Label | Assignment | Chemical Shift (δ, ppm) |

| C3 | -CH₃ | ~17 |

| C2 | -CH(OH)- | ~67 |

| C1 | -O-CH₂- | ~73 |

| C_meta | Ar-C (meta) | ~121 |

| C_para | Ar-C (para) | ~129 |

| C_ortho | Ar-C (ortho) | ~115 |

| C_ipso | Ar-C (ipso) | ~158 |

Note: These are typical chemical shift values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively distinguish between CH, CH₂, and CH₃ carbons.

Conclusion: A Synthesized Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a self-validating confirmation of the structure of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton groups through chemical shift, integration, and coupling patterns. The ¹³C NMR spectrum corroborates this structure by identifying the correct number of unique carbon environments. For an even higher level of confidence, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to explicitly map ¹H-¹H and ¹H-¹³C correlations, respectively, providing incontrovertible proof of the atomic connectivity. This rigorous, multi-faceted approach to spectral interpretation exemplifies the power of NMR spectroscopy in modern chemical analysis.

References

- 1. This compound | 770-35-4 [chemicalbook.com]

- 2. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fiveable.me [fiveable.me]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Mass spectrometry and IR spectroscopy of 1-phenoxy-2-propanol

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 1-Phenoxy-2-propanol

This guide provides a comprehensive analysis of this compound (CAS No: 770-35-4), a glycol ether widely used as a solvent, preservative, and stabilizer in pharmaceutical, cosmetic, and industrial applications. A precise understanding of its molecular structure and purity is critical for quality control and regulatory compliance. This document offers an in-depth exploration of two primary analytical techniques for its characterization: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in established spectrometric principles and validated through authoritative spectral library data.

Molecular and Physicochemical Overview

This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1][2][3] Its structure, featuring a hydroxyl group, an ether linkage, and a phenyl ring, dictates its unique spectroscopic signature.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂O₂ | [NIST[1][2]] |

| Molecular Weight | 152.19 g/mol | [NIST[1][2], PubChem[3]] |

| CAS Number | 770-35-4 | [NIST[1][2]] |

| Appearance | Colorless to pale yellow liquid | [Ataman Kimya, ChemicalBook[4]] |

| Boiling Point | 243 °C | [ChemicalBook[4]] |

| Flash Point | 113 °C | [ChemicalBook[4]] |

| Water Solubility | 15.1 g/L at 20 °C | [ChemicalBook[4]] |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like this compound. The process involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation into a predictable pattern of smaller, charged ions.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by several key fragmentation pathways. The molecular ion peak ([M]⁺•) at m/z 152 is often of low intensity or absent, a common trait for alcohols which readily fragment.[5][6] The most diagnostic information is derived from the pattern of fragment ions.

Primary Fragmentation Pathways:

-

McLafferty-type Rearrangement: The most significant fragmentation route involves a rearrangement to form the enol of phenol, which is detected as a radical cation with m/z 94 . This is typically the base peak in the spectrum, providing a strong diagnostic signal for the phenoxy moiety.[3]

-

Alpha (α)-Cleavage: As a secondary alcohol, this compound undergoes characteristic α-cleavage. This involves the breaking of the C1-C2 bond, leading to the loss of a phenoxymethyl radical (•CH₂OC₆H₅) and the formation of a stable, resonance-stabilized ion [CH₃CH=OH]⁺ at m/z 45 .[7]

-

Aromatic Fragmentation: The presence of the phenyl group gives rise to the phenyl cation [C₆H₅]⁺ at m/z 77 , a common fragment for aromatic compounds.[3]

-

Ether Bond Cleavage: Cleavage of the ether bond can result in a phenoxy cation [C₆H₅O]⁺ at m/z 93 .

-

Dehydration: A minor fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which would yield a fragment at m/z 134 ([M-18]⁺•).[6]

Summary of Key Mass Fragments

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 152 | [C₉H₁₂O₂]⁺• | Molecular Ion | Confirms molecular weight; often weak or absent. |

| 94 | [C₆H₅OH]⁺• | McLafferty-type Rearrangement | Base Peak; highly diagnostic for phenoxy ethers. [3] |

| 77 | [C₆H₅]⁺ | Cleavage of the phenyl group | Confirms aromatic structure.[3] |

| 45 | [CH₃CHOH]⁺ | α-Cleavage | Characteristic of a 2-propanol moiety.[7] |

| 107 | [C₇H₇O]⁺ | Rearrangement and loss of C₂H₅O• | Indicates the phenoxy-propane structure. |

| 93 | [C₆H₅O]⁺ | Ether bond cleavage | Indicates the phenoxy group. |

Fragmentation Pathway Diagram

Caption: Primary EI-MS fragmentation pathways of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard approach for analyzing this compound. Instrument parameters should be optimized for the specific system in use.

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity solvent such as acetonitrile or methanol.

-

GC Configuration:

-

Column: Use a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Set to 250°C in split mode (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-200.

-

Solvent Delay: Set a delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

-

-

Data Analysis: Acquire the total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to this compound. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[1][2][8][9]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is indispensable for identifying the functional groups within a molecule. It relies on the principle that molecular bonds vibrate at specific frequencies upon absorbing infrared radiation. The IR spectrum of this compound provides clear evidence for its key structural features.

Interpretation of the IR Spectrum

The spectrum is dominated by absorptions corresponding to the hydroxyl, aromatic, ether, and alkyl moieties.

Key Absorption Bands:

-

O-H Stretch (Alcohol): A very strong and characteristically broad absorption band appears in the 3600-3300 cm⁻¹ region.[10] This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretch (Aromatic & Aliphatic):

-

Aromatic C-H stretches are observed as weaker bands just above 3000 cm⁻¹ (~3100-3000 cm⁻¹ ).

-

Aliphatic C-H stretches from the propyl chain appear as strong bands just below 3000 cm⁻¹ (~2980-2850 cm⁻¹ ).

-

-

C=C Stretch (Aromatic): Two distinct, medium-to-strong bands appear in the 1610-1580 cm⁻¹ and 1500-1470 cm⁻¹ regions, confirming the presence of the benzene ring.

-

C-O Stretch (Ether & Alcohol): This molecule has two C-O bonds, which are clearly distinguishable.

-

The aryl-alkyl ether exhibits a strong, sharp asymmetric stretch around 1250-1230 cm⁻¹ .

-

The secondary alcohol C-O stretch results in a strong band in the 1130-1085 cm⁻¹ region.

-

-

C-H Bends (Aromatic Out-of-Plane): Strong absorptions in the 760-740 cm⁻¹ and 700-680 cm⁻¹ regions are highly indicative of a monosubstituted benzene ring.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3600-3300 | O-H Stretch | Strong, Broad | Secondary Alcohol |

| 3100-3000 | C-H Stretch | Medium | Aromatic |

| 2980-2850 | C-H Stretch | Strong | Aliphatic (CH₃, CH₂, CH) |

| 1610-1580 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1500-1470 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1250-1230 | C-O-C Asymmetric Stretch | Strong | Aryl-Alkyl Ether |

| 1130-1085 | C-O Stretch | Strong | Secondary Alcohol |

| 760-740 | C-H Out-of-Plane Bend | Strong | Monosubstituted Aromatic |

| 700-680 | C-H Out-of-Plane Bend | Strong | Monosubstituted Aromatic |

Molecular Structure and Key Functional Groups

Caption: Structure of this compound and its primary IR-active groups.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a rapid and efficient method for analyzing liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

-

Sample Application: Place one to two drops of neat this compound directly onto the center of the ATR crystal, ensuring it is fully covered.

-

Spectrum Acquisition:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

-